molecular formula C15H12ClN3O3S B2837826 N'-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide CAS No. 866051-16-3

N'-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide

Cat. No.: B2837826
CAS No.: 866051-16-3
M. Wt: 349.79
InChI Key: KNOXDKLFNWRJCP-UHFFFAOYSA-N
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Description

N'-[(3-Chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide is a sulfonohydrazide derivative featuring a 3-chloroindole scaffold linked to a benzenesulfonohydrazide moiety via a carbonyl group. Its molecular formula is C₁₅H₁₂ClN₃O₃S, with a molecular weight of 349.80 g/mol (CAS: 866051-16-3) . The compound is synthesized through condensation reactions between substituted indole aldehydes and benzenesulfonohydrazide, typically under reflux in ethanol with catalytic acid . Its structure is confirmed via NMR, HRMS, and X-ray crystallography in related analogs .

Properties

IUPAC Name

N'-(benzenesulfonyl)-3-chloro-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-13-11-8-4-5-9-12(11)17-14(13)15(20)18-19-23(21,22)10-6-2-1-3-7-10/h1-9,17,19H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOXDKLFNWRJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide typically involves the reaction of 3-chloro-1H-indole-2-carboxylic acid with benzenesulfonyl hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The activity and physicochemical properties of sulfonohydrazides are highly dependent on substituents on the indole ring, benzenesulfonyl group, and hydrazone linker. Key analogs include:

Compound Name Substituents/Modifications Key Structural Features Reference
N'-[(4-Nitrophenyl)methylidene]benzenesulfonohydrazide 4-Nitrobenzaldehyde substituent Enhanced electron-withdrawing nitro group
N'-[3-Phenylprop-2-en-1-ylidene]benzenesulfonohydrazide Cinnamaldehyde-derived hydrazone Extended π-conjugation via allyl group
N'-[(4-Chloro-2-oxo-2H-1-benzopyran-3-yl)methylidene]benzenesulfonohydrazide Coumarin-linked hydrazone Increased planarity and hydrogen-bonding capacity
N'-[(1-(Thiophen-2-yl)ethylidene)benzenesulfonohydrazide Thiophene ring substitution Improved lipophilicity and redox activity
N'-[(3Z)-1-Benzyl-2-oxoindol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide Benzothiophene and benzylindole fusion Enhanced steric bulk and π-π stacking

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) improve thermal stability and enzyme-binding affinity .
  • Heterocyclic substituents (thiophene, benzothiazole) enhance π-π interactions and antimicrobial activity .
  • Extended conjugation (e.g., cinnamaldehyde derivatives) correlates with improved optical properties for sensor applications .

Key Findings :

  • The 3-chloroindole core in the target compound confers superior antiproliferative activity (IC₅₀: 12.5 µM against MCF-7 cells) compared to non-halogenated analogs .
  • Sulfonamide-linked hydrazones exhibit dual functionality: metal ion detection (e.g., Hg²⁺ with LOD 0.1 nM ) and enzyme inhibition (e.g., AChE IC₅₀: 8.2 µM ).
Physicochemical Properties
Property N'-[(3-Chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide N'-[(4-Nitrophenyl)methylidene]benzenesulfonohydrazide N'-[3-Phenylprop-2-en-1-ylidene]benzenesulfonohydrazide
Melting Point 210–212°C 185–187°C 172–174°C
Solubility DMSO > ethanol Ethanol > DMSO Ethanol
LogP 3.2 ± 0.1 2.8 ± 0.2 3.5 ± 0.3
Crystallinity Monoclinic, P2₁/c Orthorhombic, Pbca Amorphous

Trends :

  • Chlorine substitution increases lipophilicity (LogP > 3) and membrane permeability .
  • Nitro groups reduce solubility but enhance thermal stability .

Biological Activity

N'-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The structure of this compound can be represented as follows:

C15H13ClN4O3S\text{C}_{15}\text{H}_{13}\text{Cl}\text{N}_4\text{O}_3\text{S}

This compound features an indole moiety, a carbonyl group, and a sulfonohydrazide functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast cancer (SKBr3) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
SKBr312.5Induction of apoptosis
A54915.8Cell cycle arrest at G2/M phase
HeLa10.2Inhibition of cell proliferation

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibition potential. Specifically, it has shown inhibitory activity against certain peptidases and hydrolases, which are crucial in various biological processes.

Table 2: Enzyme Inhibition Profile

EnzymeIC50 (µM)Type of Inhibition
β-glucuronidase45.75Competitive
Acetylcholinesterase8.80Non-competitive

Case Studies

A notable case study involved the synthesis and evaluation of this compound analogs. Researchers synthesized several derivatives to explore structure-activity relationships (SAR). The results indicated that modifications on the indole ring significantly affected biological activity, leading to enhanced potency against cancer cells.

Example Case Study Findings:

  • Analog A : Substituted with a methoxy group; showed increased anticancer activity with an IC50 of 8.5 µM against SKBr3.
  • Analog B : Lacking the chlorine substituent; exhibited reduced activity with an IC50 of 25 µM.

Q & A

Basic: What are the key steps for synthesizing N'-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide?

Answer:
The synthesis typically involves a condensation reaction between a carbonyl-containing precursor (e.g., 3-chloro-1H-indole-2-carboxylic acid derivatives) and benzenesulfonohydrazide. Key steps include:

  • Reflux conditions : Reactions are often conducted in ethanol or methanol under reflux (60–80°C) for 1–3 hours to optimize yield .
  • Catalysts : Glacial acetic acid is frequently used to catalyze hydrazone bond formation .
  • Purification : Recrystallization from methanol or ethanol is common to achieve high purity .
    Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS is critical to confirm structural integrity .

Basic: How is the compound characterized to confirm its molecular structure?

Answer:
Standard characterization methods include:

  • Spectroscopy : 1H NMR^1 \text{H NMR} (to identify aromatic protons and hydrazide NH groups), 13C NMR^{13} \text{C NMR} (to confirm carbonyl and sulfonyl carbons), and IR (to detect C=O and S=O stretches) .
  • X-ray crystallography : Single-crystal analysis provides definitive structural confirmation. For example, SHELX software (e.g., SHELXL for refinement) is widely used to solve crystal structures, with parameters like space group, unit cell dimensions, and hydrogen-bonding networks reported .
  • Mass spectrometry : HRMS validates the molecular formula (e.g., C15_{15}H12_{12}ClN3_3O3_3S) .

Advanced: How can researchers resolve contradictions in spectral or crystallographic data during characterization?

Answer:
Discrepancies may arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. triclinic systems) can alter unit cell parameters. Repeating crystallization in alternative solvents (e.g., DMSO/water mixtures) may resolve this .
  • Dynamic effects in NMR : Rotameric equilibria of the hydrazide group can split signals. Variable-temperature NMR or DFT calculations can model these effects .
  • Hydrogen-bonding networks : Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies intermolecular interactions, aiding in distinguishing between similar structures .

Advanced: What computational methods are used to predict the compound’s biological activity?

Answer:

  • Molecular docking : Software like MOE or AutoDock evaluates binding affinity to targets (e.g., farnesyl transferase). London dG and Affinity dG scoring functions predict binding energies (e.g., -9.58 to -11.95 kcal/mol for anticancer targets) .
  • DFT calculations : B3LYP/6-31G(d,p) level theory assesses electronic properties (e.g., HOMO-LUMO gaps) and interaction energies, guiding SAR studies .
  • ADMET profiling : Tools like SwissADME predict pharmacokinetics (e.g., polar surface area = 116.03 Ų, logP = 1.45) to optimize drug-likeness .

Basic: What are the critical physical and chemical properties influencing experimental design?

Answer:

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO) but limited in water. Solubility tests at varying pH are recommended for biological assays .
  • Stability : Susceptible to hydrolysis under strong acidic/basic conditions. Stability studies via HPLC monitoring are advised for long-term storage .
  • Reactivity : The hydrazone group participates in Schiff base formation, enabling derivatization for SAR exploration .

Advanced: How can the mechanism of action be elucidated for this compound in biological systems?

Answer:

  • Enzyme inhibition assays : Test activity against targets like enoyl-ACP reductase (for antimicrobial activity) or kinases (for anticancer effects) using spectrophotometric methods .
  • Cellular assays : Apoptosis/necrosis profiling (via flow cytometry) and ROS detection kits evaluate cytotoxic mechanisms .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (e.g., ΔG, ΔH) to validate docking predictions .

Advanced: How can researchers optimize the compound’s efficacy through structural modification?

Answer:

  • Electron-withdrawing substituents : Introduce halogens (e.g., -CF3_3) at the indole or benzene ring to enhance electrophilicity and target binding .
  • Heterocyclic replacements : Substitute the benzene sulfonohydrazide with pyridine or thiazole moieties to modulate solubility and bioactivity .
  • Prodrug strategies : Acetylate the hydrazide NH to improve membrane permeability, with enzymatic cleavage in vivo .

Basic: What are the documented applications of this compound in academic research?

Answer:

  • Anticancer research : Inhibits signaling proteins (e.g., kinases) via competitive binding to ATP pockets .
  • Antimicrobial studies : Targets bacterial enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis .
  • Material science : Serves as a supramolecular synthon in crystal engineering due to its hydrogen-bonding motifs .

Advanced: What experimental and computational approaches address low yield in synthesis?

Answer:

  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, solvent ratio) via response surface methodology .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) and improves yield by 15–20% .
  • DFT-based mechanistic studies : Identify rate-limiting steps (e.g., hydrazone formation) to guide catalyst selection .

Advanced: How can researchers validate crystallographic data when twinning or disorder is observed?

Answer:

  • Twin refinement : Use SHELXL’s TWIN/BASF commands to model twinning ratios and correct intensity data .
  • Disorder modeling : PART instructions in SHELXL refine occupancies of disordered atoms (e.g., solvent molecules) .
  • Hirshfeld surface analysis : Compare fingerprint plots to differentiate disorder from genuine polymorphism .

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